N-(2-chlorobenzyl)-2-cyclopentyl-2-phenylacetamide
Overview
Description
N-(2-chlorobenzyl)-2-cyclopentyl-2-phenylacetamide is a useful research compound. Its molecular formula is C20H22ClNO and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.1389920 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Drug Metabolism and Bioactive Metabolites
One study highlighted the conversion of acetaminophen into a bioactive metabolite, AM404, through fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. This process involves the formation of N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist, indicating a novel pathway for drug metabolism and a molecular mechanism for the analgesic effect of acetaminophen in the nervous system (Högestätt et al., 2005).
Photoresponsive Hydrogels
Research into photoresponsive molecularly imprinted hydrogels explored the fabrication of materials that can control the release and uptake of pharmaceuticals, like paracetamol, in aqueous media. This innovation shows potential for developing biocompatible, drug delivery systems with regulated drug release mechanisms (Gong et al., 2008).
Lipophilicity and Pharmacokinetics Prediction
A chemometric approach was used to predict the lipophilicity and pharmacokinetics of chloroacetamides, including N-(2-chlorobenzyl)-2-cyclopentyl-2-phenylacetamide. The study suggested that chromatographic retention parameters can effectively describe these properties in early preclinical research, indicating their potential biological activity (Vastag et al., 2018).
Cyto-genotoxicity Evaluation
The cyto-genotoxicity of paracetamol was evaluated in the zebra mussel, showcasing how environmental concentrations of pharmaceuticals can impact aquatic organisms. This study contributes to understanding the environmental impact of widely used pharmaceuticals (Parolini et al., 2010).
Novel Compound Synthesis
Research into the synthesis of novel compounds, such as 1,2,3,4-tetrahydrocarbazole derivatives with potential biological interest, illustrates the application of this compound in creating new molecules that could have therapeutic applications (Fadda et al., 2010).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-cyclopentyl-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c21-18-13-7-6-12-17(18)14-22-20(23)19(16-10-4-5-11-16)15-8-2-1-3-9-15/h1-3,6-9,12-13,16,19H,4-5,10-11,14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFVAOWYACQXHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.